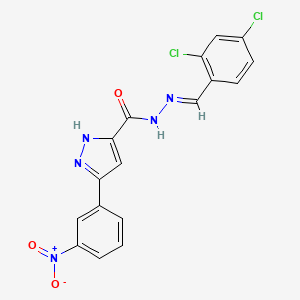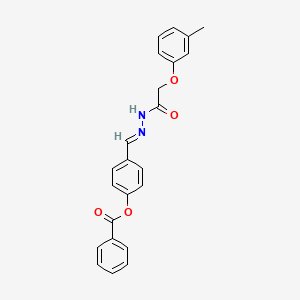![molecular formula C17H17Br3N2O B11981313 N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11981313.png)
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide is a complex organic compound with the molecular formula C17H17Br3N2O It is characterized by the presence of three bromine atoms, a benzamide group, and a dimethylanilino moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide typically involves the reaction of 2,5-dimethylaniline with a tribromoacetyl chloride derivative, followed by the introduction of a benzamide group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of 2,5-dimethylaniline with tribromoacetyl chloride in the presence of triethylamine.
Step 2: Introduction of the benzamide group through a coupling reaction with benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the benzamide group.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity.
類似化合物との比較
Similar Compounds
- N-(2,2,2-tribromo-1-(3-chloroanilino)ethyl)benzamide
- 4-methyl-N-(2,2,2-tribromo-1-(2,5-dichloroanilino)ethyl)benzamide
- N-(2,2,2-tribromo-1-(3-nitroanilino)ethyl)benzamide
Uniqueness
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide is unique due to the presence of the 2,5-dimethylanilino group, which imparts distinct chemical and biological properties
特性
分子式 |
C17H17Br3N2O |
|---|---|
分子量 |
505.0 g/mol |
IUPAC名 |
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Br3N2O/c1-11-8-9-12(2)14(10-11)21-16(17(18,19)20)22-15(23)13-6-4-3-5-7-13/h3-10,16,21H,1-2H3,(H,22,23) |
InChIキー |
YTSOXZKCGGOZLG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3,4,5-trimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11981231.png)
![7-[(2E)-but-2-en-1-yl]-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981241.png)

![Hexyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B11981261.png)

![5-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B11981264.png)
![4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate](/img/structure/B11981265.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981268.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11981274.png)


![3,5-dinitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11981284.png)
